(4-Isopropylphenoxy)acetyl chloride is an organic compound with the molecular formula and a molecular weight of approximately 212.67 g/mol. It is categorized as an acyl chloride, which is a type of reactive chemical used primarily in organic synthesis. This compound features a phenoxy group attached to an acetyl chloride moiety, making it valuable in various
There is no known specific mechanism of action for (4-Isopropylphenoxy)acetyl chloride. As an intermediate, its function lies in transferring the acetyl group (CH3CO-) to other molecules during synthesis.
Acyl chlorides are known to be corrosive, irritating to skin and eyes, and can react violently with water. (4-Isopropylphenoxy)acetyl chloride is likely to share these hazards:
(4-Isopropylphenoxy)acetyl chloride can be synthesized through various methods:
(4-Isopropylphenoxy)acetyl chloride has several applications:
Interaction studies involving (4-Isopropylphenoxy)acetyl chloride focus on its reactivity with biological molecules:
Further research is needed to elucidate the precise interactions and effects of (4-Isopropylphenoxy)acetyl chloride on biological systems .
(4-Isopropylphenoxy)acetyl chloride shares structural similarities with several other compounds that possess acyl chloride functionalities. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Acetyl Chloride | Simple acyl chloride used widely in organic synthesis. | |
4-Methylphenoxy Acetyl Chloride | Similar structure; used as an intermediate in pharmaceuticals. | |
2-(4-Chlorophenoxy)acetyl Chloride | Contains a chlorinated phenoxy group; utilized in drug synthesis. | |
4-Tert-butylphenoxy Acetyl Chloride | Features a bulky tert-butyl group; enhances lipophilicity for drug formulations. |
The uniqueness of (4-Isopropylphenoxy)acetyl chloride lies in its specific isopropyl substitution on the phenolic ring, which may impart distinct physicochemical properties and biological activities compared to these similar compounds .